REACTION_CXSMILES
|
NC1C([N+:8]([O-:10])=[O:9])=CC=CC=1C.[CH2:12]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)[CH3:13].[N+]([O-])(O)=O>C(OC(=O)C)(=O)C>[CH2:12]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[C:16]([N+:8]([O-:10])=[O:9])[CH:15]=1)[CH3:13]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
After the mixture was stirred for some time at 10°-12° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Oily product was separated
|
Type
|
TEMPERATURE
|
Details
|
heated with 15 ml of concentrated hydrochloric for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
partitioned with 100 ml of chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.76 g | |
YIELD: PERCENTYIELD | 69.32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |